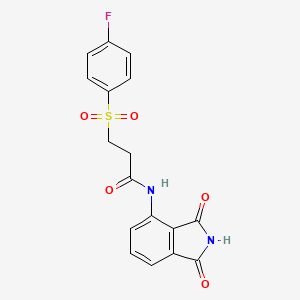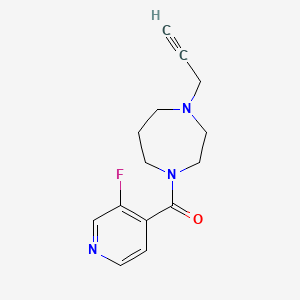
1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoropyridine-4-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FPYD and is a member of the diazepane family. Diazepanes are heterocyclic organic compounds that contain a seven-membered ring with two nitrogen atoms.
作用機序
The mechanism of action of FPYD is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. FPYD has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound also disrupts the cell cycle and inhibits the formation of new blood vessels, which are essential for tumor growth.
Biochemical and Physiological Effects:
FPYD has been shown to have a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. FPYD has also been shown to decrease the levels of certain proteins that are overexpressed in cancer cells.
実験室実験の利点と制限
FPYD has several advantages for lab experiments. It is a highly potent compound that exhibits strong activity against cancer cells. This compound is also relatively easy to synthesize in the lab. However, FPYD has several limitations as well. It is a highly reactive compound that requires specialized handling and storage. FPYD is also relatively expensive to produce, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on FPYD. One area of research is in the development of new analogs of FPYD that exhibit increased potency and selectivity against cancer cells. Another area of research is in the development of new methods for synthesizing FPYD that are more efficient and cost-effective. Finally, there is a need for further research on the mechanism of action of FPYD and its potential applications in other areas of science, such as agriculture and environmental science.
In conclusion, FPYD is a highly promising compound that has the potential to make significant contributions to the field of medicinal chemistry. Its potent antitumor activity and other biochemical and physiological effects make it an attractive candidate for further research. As research on FPYD continues, it is likely that new applications and potential uses for this compound will be discovered.
合成法
The synthesis of FPYD involves a multi-step process that starts with the reaction of 3-fluoropyridine-4-carboxylic acid with propargyl alcohol. The resulting intermediate is then reacted with 1,4-diazepane to yield FPYD. The synthesis of FPYD is a complex process that requires specialized equipment and expertise.
科学的研究の応用
FPYD has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of medicinal chemistry. FPYD has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. This compound has also been found to have antibacterial and antifungal properties.
特性
IUPAC Name |
(3-fluoropyridin-4-yl)-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-2-6-17-7-3-8-18(10-9-17)14(19)12-4-5-16-11-13(12)15/h1,4-5,11H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDDDXLEYVOEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)C(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

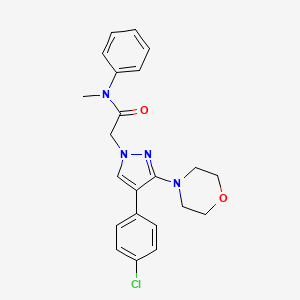


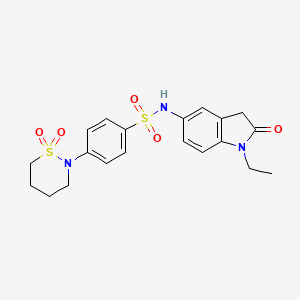
![methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate](/img/structure/B2552699.png)
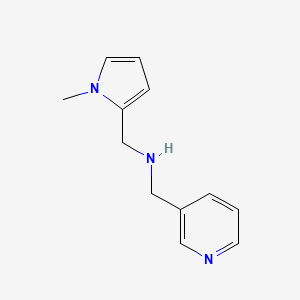
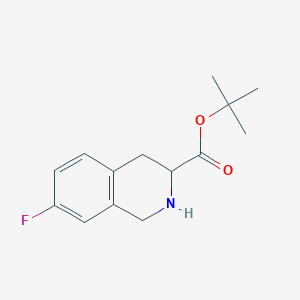
![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2552703.png)
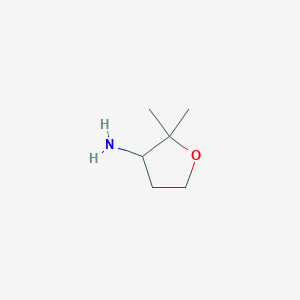
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2552705.png)
![3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2552708.png)
![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(2-morpholinoethyl)amino]-2-propenenitrile](/img/structure/B2552709.png)
![2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2552712.png)
